tert-Butyl (2-(benzylamino)ethyl)carbamate
Overview
Description
“tert-Butyl (2-(benzylamino)ethyl)carbamate” is a chemical compound with the CAS Number: 174799-52-1. It has a linear formula of C14H22N2O2 . This compound is an intermediate or a building block in the synthesis of various biologically active compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds involves several steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents. For instance, an enantioselective synthesis involving iodolactamization is a key step in producing a highly functionalized tert-butyl carbamate.Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety. This structure can be further modified to include various substituents, which can influence the molecule’s reactivity and physical properties.Chemical Reactions Analysis
Tert-butyl carbamates undergo a variety of chemical reactions, which are essential for their transformation into more complex molecules. These reactions include nucleophilic substitutions, reductions, and the formation of Schiff bases through coupling with aromatic aldehydes.Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.34 . It has a boiling point of 376.2°C at 760 mmHg . The compound is a low-melting solid or semi-solid or liquid .Scientific Research Applications
Synthesis of Biologically Active Compounds
tert-Butyl (2-(benzylamino)ethyl)carbamate: is a valuable intermediate in the synthesis of various biologically active compounds. Its structure allows for the introduction of the benzylamino group into larger molecules, which can be crucial for the activity of pharmaceuticals .
Coordination Chemistry
In inorganic chemistry, particularly in coordination complexes, N-Benzyl-N’-boc-ethylenediamine acts as a ligand. It can form stable complexes with metal ions, which are utilized in catalysis, materials science, and bioinorganic chemistry.
Protective Group Strategies
The tert-butyl carbamate group serves as a protective group for amines in organic synthesis. This is particularly useful in multi-step synthetic processes where selective deprotection is required .
Synthesis of N-Boc-Protected Anilines
This compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines, which are important intermediates in the production of various aniline derivatives .
Preparation of Tetrasubstituted Pyrroles
tert-Butyl (2-(benzylamino)ethyl)carbamate: is involved in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These compounds have significance in medicinal chemistry .
Peptide Synthesis
In peptide synthesis, N-Benzyl-N’-boc-ethylenediamine is used as a building block. The Boc group provides a means to protect the amine functionality during the coupling of amino acids.
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
properties
IUPAC Name |
tert-butyl N-[2-(benzylamino)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-9-15-11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJCBAQDXIZTTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442826 | |
Record name | tert-Butyl [2-(benzylamino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(benzylamino)ethyl)carbamate | |
CAS RN |
174799-52-1 | |
Record name | tert-Butyl [2-(benzylamino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzyl-N'-boc-ethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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